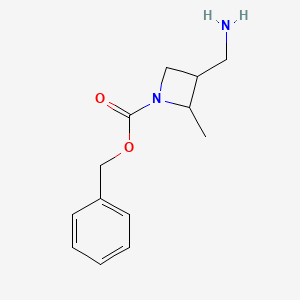
3,5-Diiodopyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodopyrazin-2-amine is a heterocyclic organic compound with the molecular formula C₄H₃I₂N₃. It is characterized by the presence of two iodine atoms attached to the pyrazine ring at positions 3 and 5, and an amino group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diiodopyrazin-2-amine typically involves the iodination of pyrazin-2-amine. One common method includes the reaction of pyrazin-2-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diiodopyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of pyrazine with different functional groups replacing the iodine atoms.
Applications De Recherche Scientifique
3,5-Diiodopyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and antiviral activities.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mécanisme D'action
The mechanism of action of 3,5-diiodopyrazin-2-amine is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms may enhance its binding affinity to these targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromopyrazin-2-amine: Similar structure but with bromine atoms instead of iodine.
3,5-Dichloropyrazin-2-amine: Contains chlorine atoms instead of iodine.
3,5-Difluoropyrazin-2-amine: Contains fluorine atoms instead of iodine.
Uniqueness
3,5-Diiodopyrazin-2-amine is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. Iodine atoms are larger and more polarizable than other halogens, which can enhance the compound’s interactions with biological targets and its overall stability .
Propriétés
Numéro CAS |
91416-89-6 |
|---|---|
Formule moléculaire |
C4H3I2N3 |
Poids moléculaire |
346.90 g/mol |
Nom IUPAC |
3,5-diiodopyrazin-2-amine |
InChI |
InChI=1S/C4H3I2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) |
Clé InChI |
OGFNUHFOAGNFGY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)N)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Isopropyloxazolo[5,4-c]pyridine](/img/structure/B13012993.png)



![3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid](/img/structure/B13013024.png)

![1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13013037.png)
![2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13013039.png)

![N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13013042.png)

![5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13013067.png)
